molecular formula C6H12O B1614802 2,2-Dimethylbutanal CAS No. 2094-75-9

2,2-Dimethylbutanal

Cat. No.: B1614802
CAS No.: 2094-75-9
M. Wt: 100.16 g/mol
InChI Key: QYPLKDUOPJZROX-UHFFFAOYSA-N
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Description

2,2-Dimethylbutanal, also known as 2,2-dimethylbutyraldehyde, is an organic compound with the molecular formula C6H12O. It is a colorless liquid with a characteristic aldehyde odor. This compound is part of the aldehyde family, characterized by the presence of a carbonyl group (C=O) attached to a hydrogen atom and a carbon chain. The structure of this compound includes a butanal backbone with two methyl groups attached to the second carbon atom, making it a branched aldehyde .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethylbutanal can be synthesized through various methods. One common synthetic route involves the oxidation of 2,2-dimethylbutanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions to prevent over-oxidation to the corresponding carboxylic acid .

Industrial Production Methods: In an industrial setting, this compound can be produced via the hydroformylation of isobutene. This process involves the reaction of isobutene with carbon monoxide and hydrogen in the presence of a rhodium-based catalyst. The reaction conditions include high pressure and temperature to achieve optimal yields .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylbutanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 2,2-dimethylbutanoic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to 2,2-dimethylbutanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Nucleophilic Addition: It reacts with nucleophiles like Grignard reagents to form secondary alcohols.

    Condensation Reactions: It can participate in aldol condensation reactions to form β-hydroxy aldehydes or ketones.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophilic Addition: Grignard reagents (RMgX)

    Condensation: Base catalysts like sodium hydroxide (NaOH) or acid catalysts like sulfuric acid (H2SO4)

Major Products:

    Oxidation: 2,2-Dimethylbutanoic acid

    Reduction: 2,2-Dimethylbutanol

    Nucleophilic Addition: Secondary alcohols

    Condensation: β-Hydroxy aldehydes or ketones

Scientific Research Applications

2,2-Dimethylbutanal has several applications in scientific research:

Comparison with Similar Compounds

2,2-Dimethylbutanal can be compared with other similar aldehydes, such as:

    Butanal: A straight-chain aldehyde with the formula C4H8O. Unlike this compound, it lacks branching and has different reactivity due to the absence of methyl groups.

    2-Methylbutanal: A branched aldehyde with one methyl group attached to the second carbon. It has similar reactivity but different steric effects compared to this compound.

    Isobutyraldehyde: Another branched aldehyde with the formula C4H8O.

The uniqueness of this compound lies in its specific branching, which influences its reactivity and physical properties, making it distinct from other aldehydes.

Properties

IUPAC Name

2,2-dimethylbutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-4-6(2,3)5-7/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPLKDUOPJZROX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90175110
Record name Butanal, 2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2094-75-9
Record name Butanal, 2,2-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002094759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanal, 2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethylbutanal
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 2,2-Dimethylbutanal be used to synthesize heterocyclic compounds?

A1: Yes, this compound can be utilized in the synthesis of heterocyclic compounds. One example is the one-pot synthesis of 3,3-dimethylpyrrolidine-2-carbonitriles. This method involves reacting 4-chloro-2,2-dimethylbutanal, which is easily synthesized from this compound, with sodium bisulphite, a primary amine, and potassium cyanide in an aqueous solution []. This reaction provides a convenient and environmentally friendly route to these novel heterocyclic compounds.

Q2: Does this compound participate in photochemical reactions?

A2: Yes, this compound can participate in photochemical reactions, specifically with caffeine []. Unlike smaller aliphatic aldehydes, this compound, along with 2-methylpropanal and 2-methylbutanal, react with caffeine under UV irradiation to yield 8-alkylcaffeines as the major product. This reaction pathway differs from that of smaller aldehydes, highlighting the influence of steric hindrance on the reaction outcome.

Q3: What are the potential applications of 3,3-dimethylpyrrolidine-2-carbonitriles synthesized from this compound?

A3: While the provided research [] focuses on the synthesis method, 3,3-dimethylpyrrolidine-2-carbonitriles are valuable building blocks in organic synthesis. They hold potential applications in various fields, including:

    Q4: Are there alternative synthetic routes to moenocinol that utilize this compound?

    A4: The research primarily focuses on a specific synthetic route to moenocinol, the lipid component of the antibiotic moenomycin, using 4-chloro-2,2-dimethylbutanal derived from this compound []. While this paper doesn't explore alternative routes, exploring different synthetic strategies using this compound or related derivatives could be a potential area of future research. This could lead to the discovery of more efficient or cost-effective methods for synthesizing moenocinol and its analogs.

    Q5: What spectroscopic techniques can be used to confirm the structure of compounds derived from this compound?

    A5: Multiple spectroscopic techniques are valuable for characterizing compounds derived from this compound. The research highlights the use of:

    • 1H-NMR spectroscopy: This technique was employed to confirm the cis-Δ2 configuration in both synthetic and naturally derived moenocinol []. The use of Eu(tmhd)3 as a lanthanide shift reagent further aided in analyzing the stereochemistry.
    • General spectroscopic methods: While not explicitly detailed, the research mentions utilizing various spectroscopic techniques to establish the identity of the synthesized moenocinol with the natural product []. This likely includes techniques like infrared spectroscopy (IR) and mass spectrometry (MS), which provide complementary information about functional groups and molecular weight, respectively.

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